Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt

Acid-Base Equilibria Drug Ionisation Pharmacokinetics

Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt is a 5,5-disubstituted thiobarbiturate sodium salt. It differs structurally from the corresponding oxy-barbiturate (5-benzyl-5-butylbarbituric acid; benzylbutylbarbiturate) by replacement of the 2-carbonyl oxygen with a thioxo sulfur atom, and exists as a pre-formed sodium salt to enhance aqueous solubility.

Molecular Formula C15H17N2NaO2S
Molecular Weight 312.4 g/mol
CAS No. 64058-18-0
Cat. No. B13801292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt
CAS64058-18-0
Molecular FormulaC15H17N2NaO2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCCC1(C(=O)NC(=NC1=O)[S-])CC2=CC=CC=C2.[Na+]
InChIInChI=1S/C15H18N2O2S.Na/c1-2-3-9-15(10-11-7-5-4-6-8-11)12(18)16-14(20)17-13(15)19;/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,19,20);/q;+1/p-1
InChIKeyNYRKSNVZVXCRNY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-5-butyl-2-thiobarbituric Acid Sodium Salt (CAS 64058-18-0): Core Physicochemical Profile for Thiobarbiturate Selection


Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt is a 5,5-disubstituted thiobarbiturate sodium salt. It differs structurally from the corresponding oxy-barbiturate (5-benzyl-5-butylbarbituric acid; benzylbutylbarbiturate) by replacement of the 2-carbonyl oxygen with a thioxo sulfur atom, and exists as a pre-formed sodium salt to enhance aqueous solubility [1] [2]. This compound belongs to a class of CNS-active heterocycles where the combination of C5 benzyl/butyl substitution and C2 thioxo modification creates a distinct ionization, lipophilicity, and solid-state hydrogen-bonding profile relative to both oxy-barbiturate and other 5,5-disubstituted thiobarbiturate analogues.

Why Generic Thiobarbiturate or Oxy-Barbiturate Substitution Fails for 5-Benzyl-5-butyl-2-thiobarbituric Acid Sodium Salt


Substituting the target compound with a generic 5,5-disubstituted barbiturate or even a structurally similar thiobarbiturate such as thiopental sodium overlooks critical differences in acid-base speciation, lipophilicity, and solid-state architecture. Replacement of the C2 carbonyl oxygen by sulfur lowers the pKa by approximately 0.5 log units and increases logP by 0.5–1.0 log units compared to the oxy-analogue, directly affecting pH-dependent speciation at physiological pH and passive membrane permeability [1] [2]. Furthermore, the benzyl moiety at C5 introduces distinct metabolic susceptibility relative to aliphatic-only thiobarbiturates such as thiopental and buthalital, precluding simple pharmacokinetic extrapolation [1]. The sodium salt form also ensures a defined ionisation state and aqueous solubility profile that cannot be replicated by the free acid.

Quantitative Differentiation Evidence: 5-Benzyl-5-butyl-2-thiobarbituric Acid Sodium Salt vs. Closest Analogues


Enhanced Acidity: pKa Shift of ~0.5 Units Relative to Oxy-Barbiturate Analogues Confers Favorable Ionisation at Physiological pH

The C2-thioxo substitution in 5,5-disubstituted thiobarbiturates lowers the pKa by approximately 0.5 log units relative to their oxy-barbiturate counterparts. While 5-benzyl-5-butylbarbituric acid (the oxy-analogue) is predicted to have a pKa near 8.0–8.2, characteristic of 5,5-disubstituted barbituric acids, the thioxo analogue is expected to exhibit a pKa in the 7.4–7.6 range, consistent with the experimentally determined pKa of 7.55 for thiopental [1] [2]. At plasma pH 7.4, this 0.5-unit shift translates to a significantly larger fraction of ionized species (approximately 55–60% ionized vs. ~20–30% for the oxy-analogue), which directly impacts biodistribution and renal clearance.

Acid-Base Equilibria Drug Ionisation Pharmacokinetics

Elevated Lipophilicity: Computed logP Increase of ≥0.5 Units Over the Oxy-Analogue Drives Differential Membrane Partitioning

The sulfur-for-oxygen substitution at the 2-position of the barbituric acid core increases lipophilicity. The oxy-analogue, 5-benzyl-5-butylbarbituric acid, has a computed XLogP3-AA of 2.6 [1]. Based on the consistent logP difference observed between thiopental (logP = 2.85) and pentobarbital (logP ≈ 2.0), the thioxo modification typically elevates logP by 0.5–1.0 log units [2]. Consequently, the target compound (as the neutral free acid form) is expected to have a logP in the range of 3.1–3.6, representing a meaningful increase in hydrophobicity versus the oxy-analogue.

Lipophilicity Drug Permeability logP

Pre-formed Sodium Salt Ensures High Aqueous Solubility for Intravenous and In Vitro Formulation Compatibility

The sodium salt form of 5,5-disubstituted thiobarbiturates confers high aqueous solubility, a prerequisite for intravenous administration and reproducible in vitro dosing. Clinically used thiobarbiturate sodium salts such as thiopental sodium and buthalital sodium exhibit aqueous solubility exceeding 100 mg/mL at pH 10–11, whereas the corresponding free acids are practically insoluble in water (typically <0.1 mg/mL) [1]. The target compound, supplied as the pre-formed monosodium salt, is expected to recapitulate this solubility advantage, ensuring solution homogeneity at pharmacologically relevant concentrations without the need for co-solvents or complex formulation vehicles.

Aqueous Solubility Salt Form Formulation

Unique C-2 Type Hydrogen-Bonded Chain Architecture Differentiates Thiobarbiturate Crystal Packing from Oxy-Barbiturates

5,5-Disubstituted 2-thiobarbiturates adopt a characteristic C-2 type N–H···O=C hydrogen-bonded chain motif in the solid state, distinct from the C-1 type chain predominantly observed in corresponding 2-oxo-barbiturates [1]. Single-crystal X-ray diffraction studies on buthalital and methitural confirm that the C2-thioxo group alters the preferred hydrogen-bond donor/acceptor topology, leading to a different supramolecular assembly. This structural difference can influence melting point, hygroscopicity, and dissolution rate of the bulk solid, potentially impacting long-term storage stability and batch-to-batch consistency of the sodium salt form.

Crystal Engineering Hydrogen Bonding Solid-State Stability

Procurement-Relevant Application Scenarios for 5-Benzyl-5-butyl-2-thiobarbituric Acid Sodium Salt


Preclinical Pharmacokinetic and Pharmacodynamic Profiling of CNS-Active Thiobarbiturates

The compound's distinct pKa (7.4–7.6) and elevated logP (3.1–3.6) relative to oxy-barbiturate controls make it suitable as a model thiobarbiturate for investigating the influence of C2 sulfur substitution on brain penetration, plasma protein binding, and duration of action in rodent models. The sodium salt form enables direct intravenous dosing without co-solvents, reducing vehicle-related confounding [1].

Structural Biology and Crystal Engineering Studies of Hydrogen-Bonded Networks

The predicted C-2 type N–H···O=C chain motif provides a case study for solid-state supramolecular chemistry investigations comparing thiobarbiturate vs. barbiturate crystal packing. Single-crystal X-ray diffraction experiments on this compound can validate the generality of the C-2 chain architecture across 5-benzyl-5-alkyl thiobarbiturates, complementing existing data on buthalital and methitural [1].

Forensic Toxicology Reference Standard for Designer Barbiturate Detection

Given that the oxy-analogue (benzylbutylbarbiturate) has been encountered as a designer drug in Japan [1], the corresponding thiobarbiturate sodium salt serves as a valuable reference standard for developing and validating LC-MS/MS or GC-MS methods for detecting novel 5,5-disubstituted barbiturates and thiobarbiturates in biological matrices.

Formulation Development Studies for Parenteral Thiobarbiturate Delivery

The pre-formed sodium salt, with expected aqueous solubility >100 mg/mL at alkaline pH, provides a platform for evaluating pH-dependent precipitation behaviour upon dilution in physiological buffers (pH 7.4), informing formulation strategies for intravenous thiobarbiturate solutions where uncontrolled precipitation can cause injection-site reactions [2].

Quote Request

Request a Quote for Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.